molecular formula C13H20O B1581362 7-Phenylheptan-1-ol CAS No. 3208-25-1

7-Phenylheptan-1-ol

Cat. No. B1581362
CAS RN: 3208-25-1
M. Wt: 192.3 g/mol
InChI Key: UXMUSYTXSNVRMW-UHFFFAOYSA-N
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Description

7-Phenylheptan-1-ol is a chemical compound with the molecular formula C13H20O . It is a clear colorless to pale yellow liquid or viscous liquid .


Synthesis Analysis

The synthesis of 7-Phenylheptan-1-ol involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ . The reaction is allowed to stir at 20°C for 4 hours, yielding a brown solution . After quenching with H2O, aqueous NaOH and H2O are added . The mixture is then filtered on Celite and the filtrate is concentrated to give the 7-phenylheptan-1-ol .


Molecular Structure Analysis

The molecular structure of 7-Phenylheptan-1-ol is represented by the SMILES notation OCCCCCCCC1=CC=CC=C1 . The InChI Key is UXMUSYTXSNVRMW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Phenylheptan-1-ol has a molecular weight of 192.302 g/mol . It appears as a clear colorless to pale yellow liquid . The refractive index is between 1.5055-1.5105 at 20°C .

Scientific Research Applications

Pheromone Synthesis

7-Phenylheptan-1-ol has been studied for its role in pheromone synthesis. Notably, it has been utilized in the synthesis of insect pheromones, as demonstrated by the production of trans-non-6-en-1-ol, an insect pheromone, through a process involving photochemical cycloaddition and thermal cycloreversion of bicyclic oxetans (Jones, Acquadro, & Carmody, 1975).

Natural Product Chemistry

The compound has been identified in natural products, especially in diarylheptanoids isolated from plants like Curcuma comosa. These compounds have been characterized using spectroscopic data analysis and hold significance in natural product chemistry and pharmacology (Kaewamatawong, Boonchoong, & Teerawatanasuk, 2009).

Anti-inflammatory Properties

Studies on diarylheptanoids derived from Curcuma comosa, which include derivatives of 7-Phenylheptan-1-ol, have shown inhibitory effects on nitric oxide production in macrophage cells, indicating potential anti-inflammatory applications (Sornkaew et al., 2015).

Pharmaceutical Synthesis

7-Phenylheptan-1-ol has been utilized as a building block in the synthesis of pharmaceuticals, such as antidepressants. For instance, it was used in the chemoenzymatic route for synthesizing (R)-fluoxetine and (R)-tomoxetine, highlighting its relevance in the development of therapeutic agents (Bracher & Litz, 1996).

Estrogenic Activity Evaluation

Research on diarylheptanoids from Curcuma comosa, which include 7-Phenylheptan-1-ol derivatives, has explored their estrogenic-like transcriptional activity. This indicates potential applications in understanding and possibly treating conditions related to estrogen activity (Suksamrarn et al., 2008).

Chemical Synthesis

The compound has been a subject of study in chemical synthesis, particularly in the context of diarylheptanoids. Research has focused on their isolation, structural and biological features, and chemical synthesis, contributing to the broader understanding of organic chemistry and synthesis techniques (Jahng & Park, 2018).

Antioxidant Properties

Research into the antioxidant properties of compounds related to 7-Phenylheptan-1-ol, specifically diarylheptanoids, has been conducted. This includes the study of their redox reactivity and potential as natural antioxidants, which is crucial in various fields such as food science and pharmacology (Ponomarenko et al., 2014).

Moth Pheromone Research

The compound has been identified in the study of moth pheromones. For example, a methyl-branched heptadecanol related to 7-Phenylheptan-1-ol was found in the pheromone gland extract of a female lichen moth, contributing to the understanding of insect communication and behavior (Yamakawa, Kiyota, Taguri, & Ando, 2011).

Safety And Hazards

The safety data sheets indicate that 7-Phenylheptan-1-ol has some hazards associated with it . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

7-phenylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,1-3,5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMUSYTXSNVRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185882
Record name Benzeneheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenylheptan-1-ol

CAS RN

3208-25-1
Record name Benzeneheptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (0.51 g, 13.57 mmol) in dry Et2O (35 mL), 7-phenylheptanoic acid (0.7 g, 3.39 mmol) in dry Et2O (5 mL) was dropwise added. The mixture was left to react at rt for 4 h, then at 0° C. H2O (0.51 mL), 3M KOH solution (0.51 mL) and H2O (1.70 mL) were very slowly added. The mixture was stirred for 1 h at 0° C., filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered and concentrated to dryness affording the title compound (0.586 g, 90%) as a colorless oil. 1H NMR (CDCl3): δ 1.17-1.27 (m, 1H), 1.34-1.43 (m, 6H), 1.53-1.71 (m, 4H), 2.59-2.67 (m, 2H), 3.66 (t, J=6.5 Hz, 2H), 7.16-7.23 (m, 3H), 7.26-7.34 (m, 2H).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Y Shang, X Jie, K Jonnada, SN Zafar, W Su - Nature Communications, 2017 - nature.com
… Likewise, navenone B, another alarm pheromone isolated from the opisthobranch Navanax inermis, could be obtained in 21% total yield starting from 7-phenylheptan-1-ol. These two …
Number of citations: 73 www.nature.com
W Qian, F Liu, TR Burke Jr - The Journal of organic chemistry, 2011 - ACS Publications
… (262 mg, 1.0 mmol), DEAD (0.46 mL, 40% solution in toluene, 1.0 mmol), and the appropriate alchohol [8-phenyloctan-1-ol (206 mg, 1.0 mmol) for peptide 4 and 7-phenylheptan-1-ol (…
Number of citations: 25 pubs.acs.org
FJ Janssen, MP Baggelaar, JJA Hummel… - Journal of medicinal …, 2015 - ACS Publications
Diacylglycerol lipase α (DAGLα) is responsible for the formation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. DAGLα inhibitors are required to …
Number of citations: 23 pubs.acs.org
I Chóez-Guaranda, F Espinoza-Lozano… - Molecules, 2023 - mdpi.com
Ecuador is one of the major cocoa producers worldwide, but its productivity has lately been affected by diseases. Endophytic biocontrol agents have been used to minimize pathogenic …
Number of citations: 1 www.mdpi.com
C Noula, V Loukas, G Kokotos - Synthesis, 2002 - thieme-connect.com
An efficient method for the synthesis of enantiopure ω-amino acids with proteinogenic side chains, starting from the corresponding natural α-amino acids, was developed. N-Protected …
Number of citations: 12 www.thieme-connect.com
A Armstrong, PA Barsanti, LH Jones… - The Journal of organic …, 2000 - ACS Publications
… (5R,6R)-O-Benzyl-5-(tert-butyldiphenylsilyloxy)-6-methyl-7-phenylheptan-1-ol (23). To a stirred … (5R,6R)-5-(tert-Butyldiphenylsilyloxy)-6-methyl-7-phenylheptan-1-ol (24). To a stirred …
Number of citations: 76 pubs.acs.org
TB Bach, AA Jensen, JG Petersen, TE Sørensen… - European Journal of …, 2015 - Elsevier
X-ray crystal structures of acetylcholine binding proteins (AChBPs) have revealed two different possible extensions to the classical ligand binding pocket known to accommodate …
Number of citations: 4 www.sciencedirect.com
B Sam - 2015 - repositories.lib.utexas.edu
One of the more formidable challenges in the synthesis of complex organic molecules remains the efficient formation of carbon-carbon bonds. The development of a broad class of …
Number of citations: 3 repositories.lib.utexas.edu
G Sabitha, P Gopal, JS Yadav - Helvetica Chimica Acta, 2008 - Wiley Online Library
… (3S)-3-{[(tert-Butyl)dimethylsilyl]oxy}-7-phenylheptan-1-ol (7). Li metal (0.423 g, 60.53 mmol) was added to freshly distilled NH3 (35 ml) and 6 (5.0 g, 12.12 mmol) in dry THF (20 ml) in a …
Number of citations: 7 onlinelibrary.wiley.com
SK Murphy, VM Dong - Journal of the American Chemical Society, 2013 - ACS Publications
An enantioselective ketone hydroacylation enables the direct preparation of lactones from keto alcohols. The alcohol is oxidized in situ to an aldehyde, obviating the need to prepare …
Number of citations: 87 pubs.acs.org

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